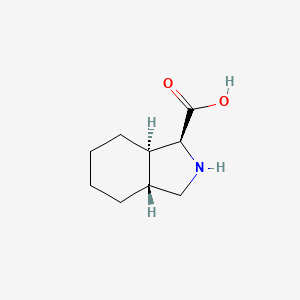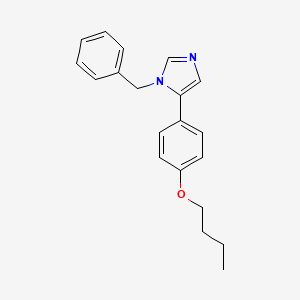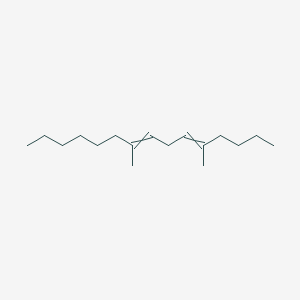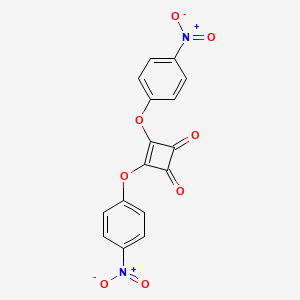
benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with appropriate amines and thiourea under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the pyrimidine ring, leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the reaction conditions and reagents used .
科学研究应用
Benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential in developing new therapeutic agents for treating bacterial and viral infections.
作用机制
The mechanism of action of benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .
相似化合物的比较
Benzofuran derivatives: These compounds share the furan ring structure and exhibit similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring structure and are known for their antimicrobial properties.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are widely used in medicinal chemistry.
Uniqueness: Benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combined furan and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O3S/c1-11-14(16(20)22-10-12-6-3-2-4-7-12)15(19-17(23)18-11)13-8-5-9-21-13/h2-9,15H,10H2,1H3,(H2,18,19,23) |
InChI 键 |
XOTUVWVTTLWGRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CO2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)

![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)







![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)


![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
